4'-{[(2S)-2,3-Diaminopropyl]amino}[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4’-{[(2S)-2,3-Diaminopropyl]amino}[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound featuring a biphenyl core with an amino and carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-{[(2S)-2,3-Diaminopropyl]amino}[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated benzene with a boronic acid derivative.
Introduction of Amino Groups: The amino groups are introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the biphenyl core.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4’-{[(2S)-2,3-Diaminopropyl]amino}[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4’-{[(2S)-2,3-Diaminopropyl]amino}[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and metal-organic frameworks (MOFs).
Mechanism of Action
The mechanism of action of 4’-{[(2S)-2,3-Diaminopropyl]amino}[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its amino and carboxylic acid groups.
Pathways Involved: It may modulate biochemical pathways related to cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl, known for its use in the production of dyes and its carcinogenic properties.
[1,1’-Biphenyl]-4-carboxylic acid: A simpler carboxylic acid derivative of biphenyl.
Uniqueness
4’-{[(2S)-2,3-Diaminopropyl]amino}[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
181045-78-3 |
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Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
3-[4-[[(2S)-2,3-diaminopropyl]amino]phenyl]benzoic acid |
InChI |
InChI=1S/C16H19N3O2/c17-9-14(18)10-19-15-6-4-11(5-7-15)12-2-1-3-13(8-12)16(20)21/h1-8,14,19H,9-10,17-18H2,(H,20,21)/t14-/m0/s1 |
InChI Key |
UYVMVFWUIDVCFC-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)NC[C@H](CN)N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)NCC(CN)N |
Origin of Product |
United States |
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